molecular formula C10H14ClNOS B6277568 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride CAS No. 2763759-38-0

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No. B6277568
CAS RN: 2763759-38-0
M. Wt: 231.7
InChI Key:
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Description

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride (3-PMOH) is a small molecule inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases. 3-PMOH is a thiomorpholinone derivative of phenylacetic acid, and has been found to be a potent inhibitor of several enzymes, including COX-2, 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). 3-PMOH has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including COX-2, 5-LOX, and 12-LOX. In addition, 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has been found to inhibit the activity of several transcription factors and enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities. It has also been found to have anti-bacterial, anti-viral, and anti-fungal activities, and has been shown to inhibit the growth of several cancer cell lines. In addition, 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The use of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride in laboratory experiments has several advantages. It is a small molecule inhibitor of several enzymes, including COX-2, 5-LOX, and 12-LOX, and has been found to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities. In addition, 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride is easily synthesized and is commercially available. However, there are also some limitations to its use in laboratory experiments. 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride is not water soluble, and its solubility in aqueous solutions is limited. In addition, its effects on human cells and tissues have not been extensively studied.

Future Directions

The potential therapeutic applications of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride have yet to be fully explored. Future research should focus on further elucidating the mechanism of action of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride and its effects on human cells and tissues. In addition, further studies should be conducted to investigate the potential of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride for use in the treatment of cancer, inflammation, and other diseases. Finally, further research should also focus on developing new methods for synthesizing 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride and increasing its solubility in aqueous solutions.

Synthesis Methods

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride is synthesized by a two-step synthesis process. The first step involves the condensation of phenylacetic acid and thiomorpholine, followed by the hydrolysis of the resulting thiomorpholine derivative. The second step involves the hydrolysis of the thiomorpholine derivative to form 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride hydrochloride. The synthesis of 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride hydrochloride is summarized in the following reaction:
Phenylacetic acid + Thiomorpholine → Thiomorpholine derivative
Thiomorpholine derivative → 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride hydrochloride

Scientific Research Applications

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been found to be a potent inhibitor of several enzymes, including COX-2, 5-LOX, and 12-LOX. In addition, 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride has been found to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic activities. It has also been found to have anti-bacterial, anti-viral, and anti-fungal activities, and has been shown to inhibit the growth of several cancer cell lines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride involves the reaction of phenyl isothiocyanate with morpholine followed by oxidation of the resulting thiomorpholine derivative to form the target compound.", "Starting Materials": [ "Phenyl isothiocyanate", "Morpholine", "Hydrogen peroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Add phenyl isothiocyanate to a solution of morpholine in dichloromethane", "Stir the mixture at room temperature for several hours", "Extract the organic layer with water and dry over magnesium sulfate", "Concentrate the solution and purify the resulting thiomorpholine derivative by column chromatography", "Dissolve the purified thiomorpholine derivative in a mixture of hydrogen peroxide and hydrochloric acid", "Stir the mixture at room temperature for several hours", "Extract the organic layer with water and dry over magnesium sulfate", "Concentrate the solution and purify the resulting product by recrystallization from ethanol to obtain 3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride" ] }

CAS RN

2763759-38-0

Product Name

3-phenyl-1lambda4-thiomorpholin-1-one hydrochloride

Molecular Formula

C10H14ClNOS

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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